REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[C:4](C)[N:3]=1.[CH2:10]([NH2:12])[CH3:11]>O>[NH2:1][C:2]1[N:3]=[CH:4][CH:5]=[C:6]([NH:12][CH2:10][CH3:11])[N:7]=1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=N1)Cl)C
|
Name
|
|
Quantity
|
625 mL
|
Type
|
reactant
|
Smiles
|
C(C)N
|
Name
|
TEA
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
625 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 3-necked 3-L flask, that was equipped with an overhead stirrer
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 20 h, during which time the reaction
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
The volatile ethylamine was removed on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
A precipitate formed
|
Type
|
ADDITION
|
Details
|
The aqueous mixture containing the precipitate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
After drying under vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=CC=N1)NCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 106 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |